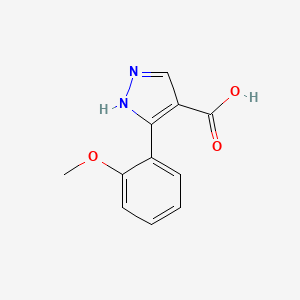

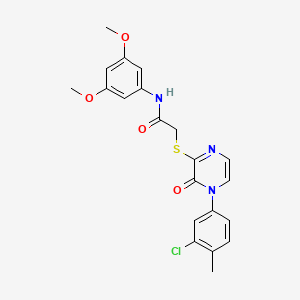

5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a core structure in various research studies due to its biological and chemical significance. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The methoxyphenyl group attached to the pyrazole ring can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of related compounds. For instance, novel Schiff bases were synthesized using a multi-step reaction that included the Gewald synthesis technique and the Vilsmeier-Haack reaction . Similarly, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid involved the reaction of 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione . These methods could potentially be adapted for the synthesis of 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and X-ray diffraction techniques. For example, the molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using single-crystal X-ray diffraction and compared with theoretical calculations . Similarly, the structure of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was elucidated by single-crystal X-ray diffraction studies . These studies provide valuable insights into the molecular geometry and electronic structure of pyrazole derivatives, which are essential for understanding the properties of 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are crucial for their functionalization and application in different fields. For instance, the reduction of 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole was studied using polarographic methods, revealing multi-step electron transfer processes . The reactivity of these compounds can be influenced by substituents on the pyrazole ring, which is an important consideration for the chemical reactions of 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were attributed to the small energy gap between the frontier molecular orbitals . The optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were also investigated, showing variations depending on the substituents . These studies suggest that the physical and chemical properties of 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can be similarly explored to determine its potential applications.

科学的研究の応用

Synthesis and Characterization

- 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid derivatives have been synthesized and characterized for their potential applications in various fields. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).

Spectroscopic and Nonlinear Optical Properties

- The compound's spectroscopic and nonlinear optical properties have been a subject of interest. Tamer et al. (2015) conducted a combined experimental and theoretical study on a related molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, to understand its structural and electronic characteristics (Tamer et al., 2015).

Structural Analysis

- The structural analysis of derivatives of 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has been explored in several studies. For example, Kumarasinghe, Hruby, and Nichol (2009) examined the crystal structure and conformational properties of similar compounds, providing insights into their molecular arrangements (Kumarasinghe, Hruby, & Nichol, 2009).

Application in Synthesis of Novel Compounds

- This compound has been used as a precursor for the synthesis of novel compounds with potential biological activities. For instance, Arbačiauskienė et al. (2011) used similar compounds in Pd-Catalysed cross-coupling reactions to synthesize condensed pyrazoles, demonstrating its versatility in organic synthesis (Arbačiauskienė et al., 2011).

Antifungal and Antimicrobial Activities

- The compound and its derivatives have been evaluated for antifungal and antimicrobial activities. Liu et al. (2020) designed and synthesized derivatives that showed significant antifungal activity against various fungi, highlighting its potential in agricultural and pharmaceutical applications (Liu et al., 2020).

将来の方向性

The future directions for research on “5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

作用機序

Target of Action

A similar compound, 5-(2-methoxyphenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .

Biochemical Pathways

Compounds with similar structures have been known to interact with various biochemical pathways, influencing their downstream effects .

特性

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)10-8(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZBKSMPPBMFMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2520013.png)

![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)

![4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2520017.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)

![2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2520024.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)